molecular formula C24H28O2 B2932115 Bexarotene d4

Bexarotene d4

Cat. No.: B2932115
M. Wt: 352.5 g/mol
InChI Key: NAVMQTYZDKMPEU-ULDPCNCHSA-N
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Description

Bexarotene-d4 (CAS 2182068-00-2) is a high-affinity ligand for retinoid X receptors (RXRs). It is intended for use as an internal standard in quantifying Bexarotene (Item No. 11571) by GC- or LC-MS. Let’s explore its properties and applications further.

Chemical Reactions Analysis

Bexarotene-d4 likely undergoes similar reactions as Bexarotene, given their structural similarity. These reactions may include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed would be deuterium-labeled derivatives of Bexarotene.

Scientific Research Applications

Bexarotene-d4 finds applications in various fields:

Mechanism of Action

Bexarotene-d4, like Bexarotene, acts as an RXR agonist. It binds to RXRs, affecting gene transcription and cellular processes. The exact molecular targets and pathways involved require further investigation.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, Bexarotene-d4’s uniqueness lies in its deuterium labeling, which aids in quantification studies.

Properties

Molecular Formula

C24H28O2

Molecular Weight

352.5 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i7D,8D,9D,10D

InChI Key

NAVMQTYZDKMPEU-ULDPCNCHSA-N

SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=C)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C)[2H])[2H])C(=O)O)[2H]

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C

solubility

not available

Origin of Product

United States

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